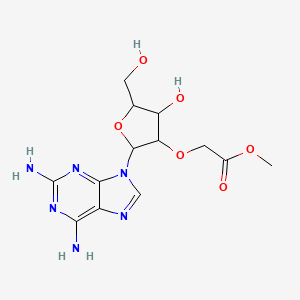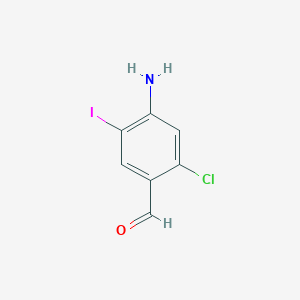
1-O-Lauroyl-D-glucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-O-Lauroyl-D-glucopyranose is an ester derivative of D-glucose, where the lauroyl group (a 12-carbon fatty acid chain) is attached to the first carbon of the glucose molecule. This compound is part of a class of molecules known as sugar esters, which are valued for their surfactant properties. These compounds are biodegradable, non-toxic, and have applications in various industries, including food, pharmaceuticals, and cosmetics.
準備方法
Synthetic Routes and Reaction Conditions
1-O-Lauroyl-D-glucopyranose can be synthesized through enzymatic or chemical methods. One common enzymatic method involves the use of lipases, such as those from Aspergillus niger, which catalyze the esterification of D-glucose with lauric acid. The reaction typically occurs under mild conditions, such as 56°C for 48 hours with constant stirring at 240 rpm .
Chemical synthesis involves the direct esterification of D-glucose with lauric acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to enhance solubility and reaction rates.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their selectivity and eco-friendliness. Large-scale production typically uses immobilized lipases to facilitate enzyme recovery and reuse. The process parameters are optimized to maximize yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
1-O-Lauroyl-D-glucopyranose undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to D-glucose and lauric acid in the presence of water and an acid or base catalyst.
Oxidation: The glucose moiety can be oxidized to gluconic acid derivatives using oxidizing agents like nitric acid or hydrogen peroxide.
Substitution: The hydroxyl groups on the glucose ring can undergo substitution reactions with reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Nitric acid, hydrogen peroxide, or other oxidizing agents.
Substitution: Acyl chlorides, alkyl halides, and appropriate catalysts like pyridine or triethylamine.
Major Products
Hydrolysis: D-glucose and lauric acid.
Oxidation: Gluconic acid derivatives.
Substitution: Various substituted glucose derivatives depending on the reagent used.
科学的研究の応用
1-O-Lauroyl-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in studies of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent, enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the formulation of biodegradable detergents, emulsifiers, and stabilizers in food and cosmetic products.
作用機序
The primary mechanism by which 1-O-Lauroyl-D-glucopyranose exerts its effects is through its surfactant properties. The lauroyl group provides hydrophobic interactions, while the glucose moiety offers hydrophilic interactions, allowing the compound to reduce surface tension and stabilize emulsions. In biological systems, it can interact with lipid bilayers, altering membrane fluidity and permeability.
類似化合物との比較
1-O-Lauroyl-D-glucopyranose can be compared with other sugar esters such as:
1-O-Myristoyl-D-glucopyranose: Similar structure but with a 14-carbon fatty acid chain, offering different hydrophobic properties.
1-O-Palmitoyl-D-glucopyranose: Contains a 16-carbon fatty acid chain, providing even greater hydrophobicity.
1-O-Stearoyl-D-glucopyranose: Features an 18-carbon fatty acid chain, used in applications requiring strong hydrophobic interactions.
The uniqueness of this compound lies in its balance between hydrophilic and hydrophobic properties, making it particularly effective as a surfactant in various applications.
特性
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dodecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O7/c1-2-3-4-5-6-7-8-9-10-11-14(20)25-18-17(23)16(22)15(21)13(12-19)24-18/h13,15-19,21-23H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABWUWJGNVZVPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(5-bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine](/img/structure/B12101457.png)
![4-{[(4-Ethylphenyl)methyl]amino}butan-2-ol](/img/structure/B12101458.png)
![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B12101459.png)

![1-(5-carboxypentyl)-2-[(E,3Z)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12101473.png)
![3-amino-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B12101479.png)
![6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B12101480.png)


